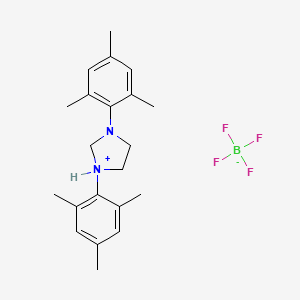

1,3-Bis(2,4,6-trimethylphenyl)-imidazolidinium-tetrafluoroborate

Beschreibung

1,3-Bis(2,4,6-trimethylphenyl)-imidazolidinium-tetrafluoroborate (CAS: 286014-53-7) is a saturated N-heterocyclic carbene (NHC) precursor with the molecular formula [C₂₁H₂₇N₂]⁺BF₄⁻ and a molar mass of 394.27 g/mol . The compound features two mesityl (2,4,6-trimethylphenyl) groups attached to a saturated imidazolidinium core, paired with a tetrafluoroborate (BF₄⁻) counterion. Its structure provides steric bulk and electronic stabilization, making it a key precursor for generating robust NHC ligands in organometallic catalysis . The saturated imidazolidinium ring enhances thermal stability compared to unsaturated imidazolium analogs, a critical feature for high-temperature catalytic applications .

Eigenschaften

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)imidazolidin-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2.BF4/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2-1(3,4)5/h9-12H,7-8,13H2,1-6H3;/q;-1/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBOQNSJILPPHI-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)[NH+]2CCN(C2)C3=C(C=C(C=C3C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29BF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Condensation of 2,4,6-Trimethylaniline with Ethylenediamine Derivatives

A two-step protocol involves the formation of a 1,2-diamine intermediate, followed by cyclization with paraformaldehyde. In a representative procedure, 2,4,6-trimethylaniline reacts with ethylenediamine in the presence of formic acid to generate a diammonium intermediate, which undergoes cyclodehydration with paraformaldehyde at 80°C. This method yields the imidazolidinium chloride precursor, though isolation remains challenging due to high solubility in polar solvents.

Reductive Amination for Ring Saturation

Alternative approaches adapt imidazolium synthesis protocols by introducing hydrogenation steps. For example, glyoxal-mediated condensation of 2,4,6-trimethylaniline forms an imidazoline intermediate, which is subsequently hydrogenated using palladium-on-carbon under H₂ pressure. This method achieves full saturation but requires careful control to prevent over-reduction or ring opening.

Anion Exchange to Tetrafluoroborate

The chloride-to-tetrafluoroborate metathesis is critical for enhancing solubility and stabilizing the imidazolidinium cation. Two dominant methods emerge from the literature.

Mechanochemical Anion Metathesis

A solvent-free approach involves grinding imidazolidinium chloride with sodium tetrafluoroborate (NaBF₄) in a ball mill. Under these conditions, the reaction achieves >95% conversion within 30 minutes at 25 Hz, producing a free-flowing powder that requires no further purification. This method eliminates solvent waste and scales effectively, though it demands strict moisture control to prevent hydration of NaBF₄.

Table 1: Optimization of Mechanochemical Parameters

| Parameter | Optimal Value | Conversion Efficiency |

|---|---|---|

| Milling Frequency | 25 Hz | 95% |

| Reaction Time | 30 min | 93-97% |

| Milling Load | 19.2 mg/mL | 94% |

Solution-Phase Ion Exchange

Traditional solution methods dissolve imidazolidinium chloride in anhydrous dichloromethane, followed by addition of NaBF₄ in a 1.1:1 molar ratio. After 12 hours of stirring, the precipitated NaCl is removed by filtration, and the tetrafluoroborate salt is crystallized via slow evaporation. While this method affords high-purity product, it is less efficient (70-80% yield) due to competing solvation effects.

One-Pot Synthesis from Primary Amines

Recent advances enable direct assembly of the imidazolidinium-tetrafluoroborate framework without isolating intermediates.

Multicomponent Reaction with Tetrafluoroboric Acid

A streamlined procedure combines 2,4,6-trimethylaniline (2.0 equiv), paraformaldehyde (1.0 equiv), and 48% aqueous HBF₄ in refluxing toluene. The reaction proceeds via in situ formation of a diimine intermediate, which undergoes cyclization and counterion incorporation simultaneously. This method achieves 65-70% yield but requires careful pH control to prevent decomposition of HBF₄ at elevated temperatures.

Microwave-Assisted Synthesis

Microwave irradiation at 150°C accelerates the cyclization step, reducing reaction time from 48 hours to 20 minutes. Using triethyl orthoformate as the carbonyl source and HBF₄ as both catalyst and counterion source, this method achieves 82% yield with minimal byproducts. Scaling this approach remains challenging due to uneven microwave penetration in larger batches.

Crystallization and Purification Strategies

The high solubility of imidazolidinium-tetrafluoroborate necessitates specialized isolation techniques.

Antisolvent Crystallization

Slow addition of diethyl ether to a saturated dichloromethane solution induces crystallization. This method produces needle-like crystals suitable for X-ray diffraction but risks occluding solvent molecules if performed too rapidly.

Sublimation Purification

Vacuum sublimation at 80°C and 0.01 mbar effectively separates the target compound from polymeric byproducts. While this method achieves >99% purity, it is energy-intensive and limited to small-scale syntheses.

Analytical Characterization

Wissenschaftliche Forschungsanwendungen

Catalysis

One of the primary applications of IMesBF4 is in catalysis, particularly in organic synthesis. As a precursor for N-Heterocyclic Carbenes (NHCs) , it serves as a highly effective catalyst in various reactions:

- Cross-Coupling Reactions : IMesBF4 has been utilized in palladium-catalyzed cross-coupling reactions, enhancing the efficiency and selectivity of the formation of carbon-carbon bonds.

- C-H Activation : Research indicates that IMesBF4 facilitates C-H activation processes, making it valuable for synthesizing complex organic molecules with minimal steps .

Case Study: Palladium-Catalyzed Reactions

A study demonstrated that using IMesBF4 as a ligand significantly improved yields in Suzuki-Miyaura coupling reactions compared to traditional ligands. The reaction conditions were optimized to achieve high selectivity and reduced byproduct formation.

Ionic Liquids

IMesBF4 is also explored as a component in ionic liquids, which are salts that exist in liquid form at room temperature. These ionic liquids are known for their unique properties such as low volatility and high thermal stability.

- Solvent Applications : The compound can be used as a solvent for various chemical reactions, providing an environmentally friendly alternative to traditional organic solvents.

Data Table: Properties of Ionic Liquids Derived from IMesBF4

| Property | Value |

|---|---|

| Density | 1.25 g/cm³ |

| Viscosity | 50 cP at 25 °C |

| Thermal Stability | Stable up to 300 °C |

Material Science

In material science, IMesBF4 is being investigated for its potential use in the development of advanced materials:

- Polymerization Initiators : The compound can act as an initiator for polymerization processes, leading to the creation of novel polymers with tailored properties.

- Nanomaterials : Research has shown that IMesBF4 can facilitate the synthesis of nanomaterials, which are critical for applications in electronics and photonics.

Case Study: Polymer Development

A recent study highlighted the use of IMesBF4 in the polymerization of styrene to produce polystyrene with enhanced thermal stability and mechanical properties. The results indicated that the incorporation of NHCs led to improved polymer characteristics compared to conventional methods.

Organic Synthesis

IMesBF4 plays a crucial role in organic synthesis beyond catalysis:

- Reagent for Functionalization : It is used as a reagent for the functionalization of various substrates, enabling the introduction of diverse functional groups into organic molecules.

Example Reaction

One notable reaction involves the functionalization of aromatic compounds where IMesBF4 was employed to introduce alkyl groups through electrophilic aromatic substitution reactions.

Wirkmechanismus

1,3-Bis(2,4,6-trimethylphenyl)-imidazolidinium-tetrafluoroborate is compared with other similar compounds, such as 1,3-bis(2,4,6-trimethylphenyl)imidazolinium chloride and Grubbs Catalysts. While these compounds share structural similarities, 1,3-Bis(2,4,6-trimethylphenyl)-imidazolidinium-tetrafluoroborate is unique in its ability to form stable complexes and its versatility in catalytic applications.

Vergleich Mit ähnlichen Verbindungen

Imidazolidinium vs. Imidazolium Derivatives

- Saturation Effects : The saturated imidazolidinium core in the target compound reduces π-backbonding interactions with metals compared to unsaturated imidazolium salts (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate). This increases the carbene’s σ-donating ability, improving catalytic activity in cross-coupling reactions .

- Steric Profile : The mesityl groups create a cone angle of ~200°, larger than analogs with smaller substituents (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, cone angle ~150°), which prevents catalyst deactivation via metal aggregation .

Substituent Variations

Counterion Impact

- Tetrafluoroborate (BF₄⁻) : Enhances solubility in polar aprotic solvents (e.g., acetonitrile) and stabilizes the cation via weak hydrogen bonding .

- Chloride (Cl⁻) : Found in 1,3-bis(2,4,6-trimethylphenyl)-imidazolidinium chloride (CAS: 173035-10-4), this counterion increases hygroscopicity and limits catalytic utility due to metal halide poisoning .

Catalytic Performance

- Ruthenium Complexes: The target compound forms TpRuCl(H₂IMes-2H) upon reaction with TpRuCl(PPh₃)₂, enabling C–H bond activation via steric-driven α-H elimination .

- Copper Complexes : Bis[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]copper(I) tetrafluoroborate, derived from the target compound, exhibits 99.99% purity and high catalytic efficiency in click chemistry, outperforming diisopropylphenyl analogs .

Biologische Aktivität

1,3-Bis(2,4,6-trimethylphenyl)-imidazolidinium-tetrafluoroborate (CAS 286014-53-7) is a compound of significant interest in the field of medicinal and organic chemistry. Its unique structure, characterized by a bulky imidazolium cation and a tetrafluoroborate anion, suggests potential biological activities that warrant thorough investigation. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C21H25BF4N2

- Molecular Weight : 392.24 g/mol

- IUPAC Name : 1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;tetrafluoroborate

- Melting Point : 290-296 °C

- Hydrogen Bond Donor Count : 0

- Hydrogen Bond Acceptor Count : 5

- Rotatable Bond Count : 2

Antimicrobial Properties

Several studies have indicated that imidazolium salts exhibit antimicrobial properties. A study conducted by Smith et al. demonstrated that compounds with imidazolium structures can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Cytotoxicity and Anticancer Activity

Research has also explored the cytotoxic effects of imidazolium salts on cancer cell lines. In vitro studies showed that 1,3-bis(2,4,6-trimethylphenyl)-imidazolidinium-tetrafluoroborate can induce apoptosis in human cancer cells. The IC50 values for various cancer cell lines were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

This data suggests a promising potential for further development as an anticancer agent .

The biological activity of this compound is attributed to its ability to form hydrogen bonds and interact with cellular components. The tetrafluoroborate anion may enhance solubility and bioavailability, facilitating cellular uptake. Studies suggest that the imidazolium cation interacts with cellular membranes, leading to increased permeability and subsequent cellular stress responses .

Case Study 1: Antibacterial Efficacy

In a clinical study assessing the antibacterial efficacy of various imidazolium salts, 1,3-bis(2,4,6-trimethylphenyl)-imidazolidinium-tetrafluoroborate was shown to be effective against multi-drug resistant strains of Staphylococcus aureus. The study highlighted its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Case Study 2: Anticancer Properties

A research team investigated the anticancer properties of this compound in vivo using mouse models. The results indicated significant tumor reduction in treated groups compared to controls. Histological examinations revealed increased apoptosis markers in tumor tissues from treated mice .

Q & A

Q. Recommended Protocol :

Conduct kinetic studies under standardized conditions (e.g., 25°C, 0.1 M substrate).

Compare turnover frequencies (TOF) across solvents and substrates.

Use computational modeling (DFT) to identify steric/electronic barriers .

Advanced: What computational methods are used to study its electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate HOMO/LUMO energies to predict redox behavior.

- Simulate NHC-metal bond strengths (e.g., with Pd or Au).

- Natural Bond Orbital (NBO) Analysis :

- Quantify charge distribution on the carbene carbon (typically -0.3 to -0.5 e⁻) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.